molecular formula C15H8ClFN4S B293632 3-(4-Chlorophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Chlorophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293632
M. Wt: 330.8 g/mol
InChI Key: GSULDGWMFPAGPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. This compound belongs to the family of triazolothiadiazoles and has been shown to exhibit promising biological activity.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that this compound acts by inhibiting the activity of specific enzymes and proteins that are involved in various biological processes.
Biochemical and Physiological Effects:
3-(4-Chlorophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms and cancer cells. Additionally, this compound has been shown to have neuroprotective effects and can help prevent the progression of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(4-Chlorophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential for drug development. However, one of the major limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-(4-Chlorophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential area of research is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research is needed to develop new methods for synthesizing this compound that are more efficient and cost-effective.

Synthesis Methods

The synthesis of 3-(4-Chlorophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-fluoroaniline with 4-chlorophenyl isothiocyanate to form the intermediate 4-chlorophenyl-4-fluoro-1,3-thiazol-2-amine. This intermediate is then reacted with 2-azido-1-cyclohexanecarbonitrile to form the final product.

Scientific Research Applications

3-(4-Chlorophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in drug development. It has been shown to exhibit significant antimicrobial, antifungal, and anticancer activity. Additionally, this compound has been shown to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C15H8ClFN4S

Molecular Weight

330.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H8ClFN4S/c16-11-5-1-9(2-6-11)13-18-19-15-21(13)20-14(22-15)10-3-7-12(17)8-4-10/h1-8H

InChI Key

GSULDGWMFPAGPB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Cl)F

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Cl)F

Origin of Product

United States

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